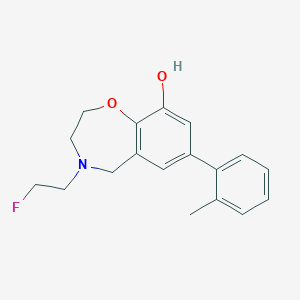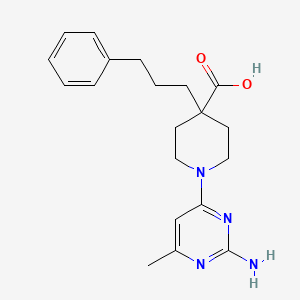
2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPPI, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MPPI has shown promising results in various scientific research applications, including cancer treatment and inflammation control.
作用机制
The mechanism of action of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing. This compound also inhibits the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant side effects in animal models. In addition to its anti-cancer and anti-inflammatory effects, this compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is its low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, this compound has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates in solution.
未来方向
There are several future directions for research on 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential for use in combination with other cancer treatments.
合成方法
The synthesis of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid involves a multi-step process that includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with phthalic anhydride, followed by the addition of acetic anhydride and sulfuric acid. The final product is then purified using column chromatography. The synthesis of this compound has been optimized to ensure high purity and yield.
科学研究应用
2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
2-(5-methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-11-9-16(22(20-11)13-5-3-2-4-6-13)21-17(23)14-8-7-12(19(25)26)10-15(14)18(21)24/h2-10H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXCNRQQMYGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5366992.png)
![N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5366996.png)

![ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5367015.png)
![N-(1H-imidazol-2-ylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5367018.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5367026.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5367034.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)


![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)